2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides, thiol derivatives, and ethers.
Hydrolysis: Products are carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide
- 2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylbutanamide
- 2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpentanamide
Uniqueness
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-11(8(13)4-9)5-7(12)10-6-2-3-6/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLPABABZSZJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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